molecular formula C5H9NO B3345868 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- CAS No. 111887-60-6

3-Azabicyclo[3.1.0]hexane, 3-hydroxy-

Cat. No. B3345868
CAS RN: 111887-60-6
M. Wt: 99.13 g/mol
InChI Key: MXXIOLISUBOQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexane, also known as 3-Azabicyclo[3.1.0]hexane hydrochloride, is a unique chemical compound with the linear formula C5H10N1Cl1 . It is a common structural component in natural products and bioactive compounds .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time, with the key step being the photochemical decomposition of CHF2-substituted pyrazolines . Another method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane is characterized by a conformationally constrained bicyclic isostere for the piperidine motif . The InChI code for this compound is 1S/C5H9N.ClH/c1-4-2-6-3-5(1)4;/h4-6H,1-3H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[3.1.0]hexane are diverse. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Safety and Hazards

The safety data sheet for a similar compound, cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions in the research and application of 3-Azabicyclo[3.1.0]hexane are promising. Given its diverse biological activities and potential in the pharmaceutical industry, there is continued interest and great importance in exploring new and straightforward methods to access these highly rigid cyclopropanes .

properties

IUPAC Name

3-hydroxy-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-6-2-4-1-5(4)3-6/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIOLISUBOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548566
Record name 3-Azabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111887-60-6
Record name 3-Azabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.